N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxybenzoyl group, and a piperazinecarboxamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-(benzyloxy)phenylamine: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base to form 4-(benzyloxy)benzaldehyde, followed by reduction to obtain 4-(benzyloxy)phenylamine.
Acylation: The 4-(benzyloxy)phenylamine is then acylated with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)amine.
Piperazinecarboxamide Formation: The final step involves the reaction of the acylated intermediate with piperazine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the piperazine ring.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzyloxy)phenyl)-2-bromobenzamide: Similar structure but with a bromine atom, which can alter its reactivity and applications.
N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride: Contains a diethylamino group, which can affect its solubility and biological activity.
Uniqueness
N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C26H27N3O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
4-(2-methoxybenzoyl)-N-(4-phenylmethoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C26H27N3O4/c1-32-24-10-6-5-9-23(24)25(30)28-15-17-29(18-16-28)26(31)27-21-11-13-22(14-12-21)33-19-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3,(H,27,31) |
InChI Key |
GWVHEKZOEWRRPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.